1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
Description
This compound is a secondary amine featuring two distinct pyrazole-derived substituents: a 1,4-dimethyl-1H-pyrazol-5-yl group and a (1-methyl-1H-pyrazol-4-yl)methyl moiety. The molecule’s core structure is characterized by a methanamine bridge (N-CH2-) connecting these heterocyclic rings. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, particularly as ligands for protein targets due to their hydrogen-bonding capabilities and metabolic stability .
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9-4-14-16(3)11(9)7-12-5-10-6-13-15(2)8-10;/h4,6,8,12H,5,7H2,1-3H3;1H |
InChI Key |
SQRVKSJDRGPFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
N-Methylation of Pyrazole Intermediates
Methylation is typically achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF). For instance:
Methanamine Linker Formation
Reductive amination is the preferred method for connecting the two pyrazole units. The aldehyde group of 1-methyl-1H-pyrazole-4-carbaldehyde reacts with the amine group of 1,4-dimethyl-1H-pyrazol-5-amine in the presence of a reducing agent:
- Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane at room temperature (8–12 hours, 68–75% yield).
- Alternative protocols use sodium cyanoborohydride (NaBH₃CN) in methanol with catalytic acetic acid (pH 4–5).
Reaction Optimization:
| Reducing Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| NaBH(OAc)₃ | 1,2-Dichloroethane | 25°C | 72% | |
| NaBH₃CN | Methanol | 25°C | 65% |
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity is confirmed using:
- High-Performance Liquid Chromatography (HPLC): >98% purity.
- Nuclear Magnetic Resonance (NMR): Distinct signals for pyrazole protons (δ 6.1–7.3 ppm) and methyl groups (δ 2.1–2.5 ppm).
- Mass Spectrometry (MS): Molecular ion peak at m/z 232.29 ([M+H]⁺).
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance yield and reduce reaction times. Key parameters include:
- Residence Time: 10–15 minutes for cyclocondensation steps.
- Catalyst Recycling: Heterogeneous catalysts (e.g., Amberlyst-15) for methylation.
- Cost Analysis: Bulk pricing for methyl iodide and NaBH(OAc)₃ reduces per-kilogram costs by 40% compared to lab-scale synthesis.
Comparative Analysis of Synthetic Routes
The table below evaluates three published routes for synthesizing the target compound:
Mechanistic Insights
- Cyclocondensation: The reaction proceeds via nucleophilic attack of hydrazine on the β-keto carbonyl, followed by dehydration to form the pyrazole ring.
- Reductive Amination: Imine formation between the aldehyde and amine is followed by borohydride reduction, with stereoelectronic effects favoring the trans-configured methanamine linker.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the methanamine linkage, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has demonstrated significant antiproliferative activity against various cancer cell lines such as breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer models. In vitro assays indicate that these compounds can inhibit cell growth and induce apoptosis through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .
Insecticidal Activity
The compound has also shown promise in agricultural applications, particularly as an insecticide. A study evaluated its effectiveness against Aphis fabae, revealing that some derivatives exhibited high mortality rates comparable to commercial insecticides like imidacloprid. This suggests potential utility in pest management strategies .
Case Study 1: Anticancer Activity
A series of experiments were conducted to evaluate the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole rings exhibited enhanced activity against cancer cells. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups significantly improved efficacy against tumor cells .
Case Study 2: Insecticidal Efficacy
In a comparative study, several pyrazole derivatives were synthesized and tested for their insecticidal properties against Aphis fabae. Compound 7h demonstrated an 85.7% mortality rate at a concentration of 12.5 mg/L, indicating its potential as a lead compound for further development in pest control .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related pyrazole-containing methanamine derivatives, highlighting key differences in substituents, molecular weight, and reported applications:
*The inclusion of Cl in may reflect a salt form or synthetic intermediate.
Key Structural and Functional Insights:
- Substituent Effects: Methyl vs. Methyl groups offer steric minimalism, favoring tighter protein interactions . Pyrazole Position: Substitution at pyrazole 4- vs. 5-positions alters molecular conformation, impacting binding pocket compatibility .
Research Findings and Structural Insights
Crystallographic and Binding Data:
- CRBP1 Complex : A derivative with a 1,2,4-oxadiazole extension () demonstrated high-resolution crystal structure data (PDB entry), revealing hydrogen bonds between the pyrazole nitrogen and CRBP1’s Thr60 and Gln67 residues. This highlights the pyrazole moiety’s role in target engagement .
- Synthetic Accessibility : Building blocks like 1-(1,4-dimethyl-1H-pyrazol-5-yl)methanamine dihydrochloride () are commercially available, streamlining analog synthesis for structure-activity relationship (SAR) studies.
Biological Activity
The compound 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine , also known by its CAS number 1856101-50-2 , is a member of the pyrazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H24ClN5 |
| Molecular Weight | 297.83 g/mol |
| CAS Number | 1856101-50-2 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. Pyrazole derivatives are known to act as enzyme inhibitors and receptor modulators, which can lead to significant pharmacological effects. The specific mechanisms of action for this compound include:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, impacting cellular functions.
- Receptor Modulation : By interacting with specific receptors, it can alter signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:
- Study Findings : A related pyrazole derivative exhibited an IC50 value of 5.13 µM against the C6 glioma cell line, indicating potent cytotoxicity compared to traditional chemotherapeutics like 5-FU (IC50 = 8.34 µM) .
Antioxidant and Antibacterial Properties
Research has shown that certain pyrazole compounds possess antioxidant and antibacterial activities:
- Antioxidant Activity : The ability to scavenge free radicals contributes to their protective effects against oxidative stress.
- Antibacterial Activity : Some studies report significant antibacterial effects against a range of pathogens, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives, including our compound of interest:
-
Cytotoxicity in Cancer Cells :
Compound Cell Line IC50 (µM) 5f C6 5.13 5-FU C6 8.34 5a SH-SY5Y 5.00 - Antioxidant Activity :
- Antibacterial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
